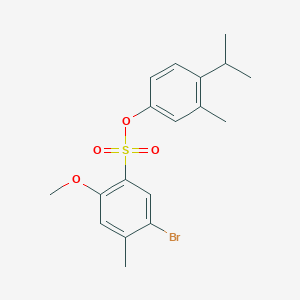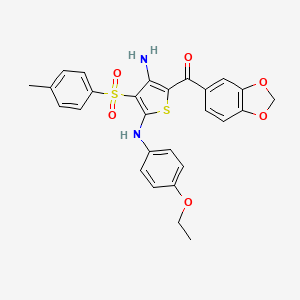![molecular formula C7H7N3O B2525949 (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol CAS No. 1638763-70-8](/img/structure/B2525949.png)
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a methanol group attached at the 6-position
Wissenschaftliche Forschungsanwendungen
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit janus kinase 3 (jak3) and have some inhibitory activity on jak-1 . These kinases are involved in intracellular signal transduction and regulation of gene expression and protein turnover .
Mode of Action
Similar compounds have been found to block downstream stat signaling, resulting in potent inhibition of inflammatory cytokines . This results in immunosuppressive and anti-inflammatory activity .
Biochemical Pathways
Similar compounds have been found to inhibit the jak-stat signaling pathway , which plays a crucial role in immune response regulation.
Pharmacokinetics
Similar compounds have been found to exhibit good drug-likeness during lead optimization, with a clogp value less than 4 and molecular weight less than 400 .
Result of Action
Similar compounds have been found to exhibit potent inhibition of inflammatory cytokines, resulting in immunosuppressive and anti-inflammatory activity .
Action Environment
Similar compounds have been found to be stable under inert gas (nitrogen or argon) at 2-8°c .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol are not well-documented in the literature. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which play a central role in cellular signaling .
Cellular Effects
Pyrimidine derivatives have been associated with a variety of cellular responses, including cell growth, differentiation, survival, apoptosis, mitogenesis, and cell cycle control .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, including those related to nucleotide and amino acid biosynthesis .
Subcellular Localization
It is known that pyrimidine derivatives can be localized in various subcellular compartments depending on their specific properties and functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrrolo[2,3-d]pyrimidine core can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol include:
Ribociclib: A selective CDK4/6 inhibitor used in cancer treatment.
Palbociclib: Another CDK4/6 inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.
Uniqueness
What sets this compound apart from these similar compounds is its specific functional group at the 6-position, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and can lead to different therapeutic or industrial applications .
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-2,4,11H,3H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFKDCGUSDBNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B2525866.png)


![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)



![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)

